tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613829
InChI: InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H25ClN2O3
Molecular Weight: 280.79 g/mol

tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride

CAS No.:

Cat. No.: VC18613829

Molecular Formula: C12H25ClN2O3

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride -

Specification

Molecular Formula C12H25ClN2O3
Molecular Weight 280.79 g/mol
IUPAC Name tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;hydrochloride
Standard InChI InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H
Standard InChI Key CDXNAYOKRWRVNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1(CCNCC1)O.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate hydrochloride. Its molecular formula is C₁₂H₂₅ClN₂O₃, with a molecular weight of 280.80 g/mol . The structure comprises a piperidine ring with a hydroxyl group at the 4-position, an ethylcarbamate side chain, and a tert-butyl carbamate protecting group, all stabilized by a hydrochloride counterion.

Structural Characterization

Key features include:

  • Piperidine Core: A six-membered nitrogen-containing ring with a hydroxyl group at the 4-position, enabling hydrogen bonding and polarity.

  • Ethylcarbamate Linker: Connects the piperidine ring to the tert-butyl group, providing steric bulk and hydrolytic stability.

  • Hydrochloride Salt: Enhances aqueous solubility and crystallinity, critical for pharmaceutical formulations .

The SMILES notation (O=C(OC(C)(C)C)NCCC1(O)CCNCC1.Cl) and InChIKey (HCRMFOSFQXTRGI-UHFFFAOYSA-N) further elucidate its stereoelectronic properties .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Piperidine Functionalization: 4-Hydroxypiperidine is reacted with ethylenediamine derivatives to introduce the ethylcarbamate side chain.

  • Carbamate Protection: The amine group is protected using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in tetrahydrofuran) to form the Boc-carbamate intermediate .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization or chromatography .

Optimization Strategies:

  • Solvent Selection: Dichloromethane or THF improves reaction homogeneity.

  • Temperature Control: Maintaining 0–25°C prevents undesired side reactions.

  • Stoichiometry: A 1:1.2 molar ratio of amine to Boc anhydride maximizes yield (>80%) .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and purity. Advanced techniques like high-performance liquid chromatography (HPLC) ensure >97% purity, critical for pharmaceutical intermediates .

Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
Solubility25 mg/mL in waterUSP Titrimetry
LogP (Partition)1.2 ± 0.3Shake Flask Method
pKa9.8 (amine), 3.1 (HCl)Potentiometric Titration

The hydrochloride salt’s aqueous solubility (25 mg/mL) and moderate lipophilicity (LogP = 1.2) make it suitable for oral and injectable formulations .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing:

  • Protease Inhibitors: Used in HIV-1 protease inhibitors (e.g., amprenavir analogs) by mimicking transition-state tetrahedral intermediates .

  • Kinase Modulators: Enhances selectivity in Bruton’s tyrosine kinase (BTK) inhibitors by occupying hydrophobic pockets .

Material Science

Its rigid piperidine core improves thermal stability in polymers (Tg = 150°C vs. 90°C for linear analogs), valuable for high-performance coatings .

GHS CodeHazard StatementPrecautionary Measure
H314Causes severe skin burnsUse gloves and face shield
H335May cause respiratory irritationEnsure ventilation

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